1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is a complex organic compound featuring a piperazine ring substituted with sulfonyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamines and sulfonium salts.
Substitution Reactions:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: It may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
- 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
- 1-[(4-Methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
Uniqueness: 1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
Molecular Formula |
C19H22Cl2N2O3S |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-5-4-6-14(2)19(13)22-7-9-23(10-8-22)27(24,25)18-12-15(20)17(26-3)11-16(18)21/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
KSTKKDQVATUWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.